molecular formula C10H11NO2 B15365521 1,3-Benzodioxol-5-amine, 6-(2-propenyl)- CAS No. 93578-22-4

1,3-Benzodioxol-5-amine, 6-(2-propenyl)-

Cat. No.: B15365521
CAS No.: 93578-22-4
M. Wt: 177.20 g/mol
InChI Key: TULQBWADWRIPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Allylbenzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C₁₀H₁₁NO₂. It is a derivative of benzo[d][1,3]dioxole, featuring an allyl group attached to the benzene ring and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Allylbenzo[d][1,3]dioxol-5-amine typically involves the following steps:

  • Starting Material: The synthesis begins with benzo[d][1,3]dioxole as the starting material.

  • Alkylation: The benzo[d][1,3]dioxole undergoes alkylation with allyl bromide in the presence of a strong base such as potassium tert-butoxide.

  • Amination: The resulting product is then subjected to amination using ammonia or an appropriate amine source under elevated temperature and pressure conditions.

Industrial Production Methods: Industrial production of 6-Allylbenzo[d][1,3]dioxol-5-amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Allylbenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced forms.

  • Substitution: Substitution reactions can replace the allyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Common reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Nitrobenzo[d][1,3]dioxole, benzoic acid derivatives.

  • Reduction Products: Amino derivatives, hydroxyl derivatives.

  • Substitution Products: Alkylated benzo[d][1,3]dioxole derivatives, halogenated derivatives.

Scientific Research Applications

6-Allylbenzo[d][1,3]dioxol-5-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Allylbenzo[d][1,3]dioxol-5-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

6-Allylbenzo[d][1,3]dioxol-5-amine is similar to other benzo[d][1,3]dioxole derivatives, such as N-Methylbenzo[d][1,3]dioxol-5-amine and 3,4-(α,α-dimethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole. its unique structure, particularly the presence of the allyl group, distinguishes it from these compounds and contributes to its distinct chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

93578-22-4

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

6-prop-2-enyl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C10H11NO2/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9/h2,4-5H,1,3,6,11H2

InChI Key

TULQBWADWRIPJE-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC2=C(C=C1N)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.